molecular formula C16H17N3O3 B2470975 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide CAS No. 2034334-22-8

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Cat. No.: B2470975
CAS No.: 2034334-22-8
M. Wt: 299.33
InChI Key: COODZBJLFURLJG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a complex organic compound that features a benzodioxole moiety and a pyrazolopyridine structure

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to take appropriate safety measures when handling such compounds, such as wearing protective gloves, eye protection, and respiratory protection .

Future Directions

The wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future directions may include further exploration of their potential applications in various fields and the biological evaluation of various novel organoselenides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multiple steps. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with molecular targets such as COX enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide apart is its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-3,5,7,12H,4,6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COODZBJLFURLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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